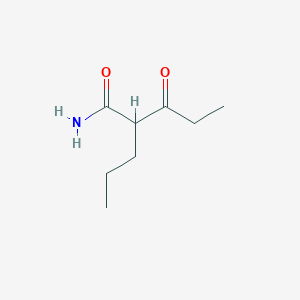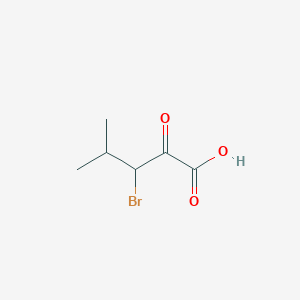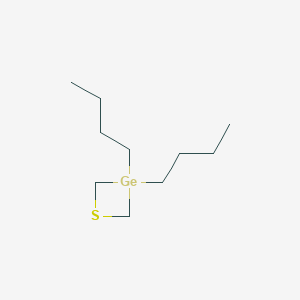
3,3-Dibutyl-1,3-thiagermetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dibutyl-1,3-thiagermetane is an organogermanium compound characterized by the presence of germanium and sulfur atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibutyl-1,3-thiagermetane typically involves the reaction of germanium tetrachloride with butyl lithium, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dibutyl-1,3-thiagermetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other germanium-containing compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organolithium reagents or Grignard reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for synthesizing other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new biochemical insights.
Medicine: Research into its biological activity could uncover therapeutic applications, particularly in areas where germanium compounds have shown promise.
Industry: The compound’s properties may make it useful in materials science, particularly in the development of new polymers or electronic materials.
Mecanismo De Acción
The mechanism by which 3,3-Dibutyl-1,3-thiagermetane exerts its effects is not fully understood. it is believed that the germanium and sulfur atoms play a crucial role in its reactivity. The compound may interact with molecular targets through coordination bonds, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 3,3-Dimethyl-1,3-thiagermetane
- 3,3-Diethyl-1,3-thiagermetane
- 3,3-Dipropyl-1,3-thiagermetane
Comparison: Compared to its analogs, 3,3-Dibutyl-1,3-thiagermetane is unique due to the longer butyl chains, which can influence its solubility, reactivity, and overall chemical behavior. These differences can make it more suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
87993-91-7 |
|---|---|
Fórmula molecular |
C10H22GeS |
Peso molecular |
246.98 g/mol |
Nombre IUPAC |
3,3-dibutyl-1,3-thiagermetane |
InChI |
InChI=1S/C10H22GeS/c1-3-5-7-11(8-6-4-2)9-12-10-11/h3-10H2,1-2H3 |
Clave InChI |
TXOBPKVBULRYGF-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Ge]1(CSC1)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


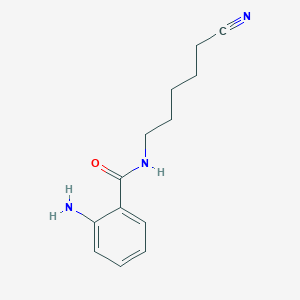


![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
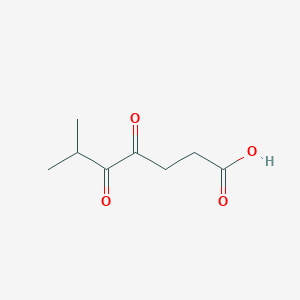
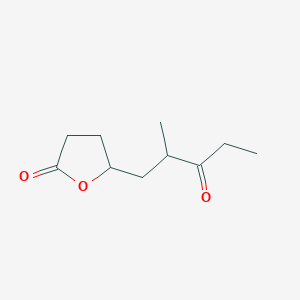
![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)
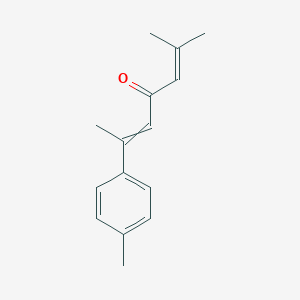
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)

